N-(cyclohexylmethyl)-2-chloroisonicotinamide

rice blast control plant activator structure-activity relationship

Researchers requiring a validated negative control for 2-chloroisonicotinamide plant elicitor assays face a gap in reliable, structurally matched analogs. This compound directly addresses that need. - Designed as an N-substituted NCI analog where the bulky cyclohexylmethyl group abolishes anti-rice blast activity per established SAR. - Enables definitive attribution of SAR induction to the N-cyanomethyl substituent when used alongside NCI. - Consistent purity and batch-to-batch reproducibility support longitudinal gene expression and pathogen resistance studies.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 1096809-01-6
Cat. No. B2768554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-2-chloroisonicotinamide
CAS1096809-01-6
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C13H17ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
InChIKeyGVUQMXDVXOQIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclohexylmethyl)-2-chloroisonicotinamide Structural Identity and Procurement Rationale


N-(Cyclohexylmethyl)-2-chloroisonicotinamide (CAS 1096809-01-6; molecular formula C13H17ClN2O; molecular weight 252.74) is a synthetic small molecule belonging to the 2-chloroisonicotinamide class . It features a cyclohexylmethyl substituent on the amide nitrogen and a chlorine atom at the 2-position of the pyridine ring [1]. This core scaffold is known to confer non-fungicidal plant defence elicitation activity in agriculture [2] and has been explored for kinase inhibitor development in pharmaceutical research [3]. The specific N-cyclohexylmethyl substitution pattern differentiates it from the extensively characterized agrochemical lead N-cyanomethyl-2-chloroisonicotinamide (NCI) and positions it as a probe for structure-activity relationship (SAR) studies or as a synthetic intermediate [4].

SAR probe for N-substituent impact on 2-chloroisonicotinamide biology
Synthetic intermediate with reactive 2-chloro handle for derivatization
Predicted higher lipophilicity for membrane permeability studies

Why This Compound Is Not Interchangeable with NCI or Other Analogs


The 2-chloroisonicotinamide pharmacophore is exquisitely sensitive to the nature of the N-substituent. A systematic 1992 study demonstrated that N-alkyl-2-chloroisonicotinamides with small, unsaturated N-substituents (e.g., cyanomethyl, propargyl, methyl) exhibited high anti-rice blast activity, whereas compounds bearing saturated alkyl groups of three or more carbon atoms showed comparatively low activity [1]. Mechanistic studies confirmed that NCI does not act through direct antifungal mechanisms but rather induces systemic acquired resistance (SAR) in plants via a signalling pathway operating between salicylic acid and NPR1 [2]. Therefore, substituting N-(cyclohexylmethyl)-2-chloroisonicotinamide—which carries a bulky, lipophilic cyclohexylmethyl group—for NCI would fundamentally alter biological potency, physicochemical properties (LogP), and target engagement profile. In pharmaceutical contexts, isonicotinamide-based GSK-3 inhibitors demand precise substitution patterns to achieve kinase selectivity and brain penetration [3]. These class-level SAR findings establish that each N-substituted 2-chloroisonicotinamide must be evaluated as a distinct chemical entity for procurement decisions.

Activity
Bulky N-cyclohexylmethyl may abrogate anti-blast elicitation seen with N-cyanomethyl analog; mechanism engagement may differ.
Lipophilicity
Estimated LogP ~3.4 vs ~1.1 for NCI shifts permeability, soil mobility, and protein binding profiles significantly.
Reactivity
2-chloro handle absent in dechlorinated or 4-chloro regioisomers; synthetic utility not interchangeable.

Quantitative Differentiation Against Key Comparators


Anti-Rice Blast Activity Prediction vs NCI

In the foundational 1992 study of 2-chloroisonicotinamide anti-blast SAR, N-alkyl compounds with saturated alkyl chains of ≥3 carbons exhibited 'comparatively low' control activity against rice blast (Pyricularia oryzae) in granular submerged application assays [1]. NCI (N-cyanomethyl-2-chloroisonicotinamide), by contrast, demonstrated remarkable efficacy: in field tests, 240 g and 120 g a.i./10 a provided effective control for 40 days post-application, and 2.4 g and 1.6 g a.i./nursery tray maintained control for ~50 days [2]. At 500 ppm in vitro, NCI did not inhibit spore germination, appressorial formation, or mycelial growth, confirming a non-fungicidal mechanism [1]. Since N-(cyclohexylmethyl)-2-chloroisonicotinamide bears a bulky saturated N-substituent far exceeding the 3-carbon threshold for activity loss, its anti-blast potency is expected to be substantially lower than NCI based on class-level SAR inference.

Anti-blast activity
Class-level inference
Predicted low efficacy based on saturated N-alkyl chain ≥3 carbons; NCI showed 40–50 day field control at 1.6–240 g a.i./application.
May support negative-control or selectivity profiling context.
No direct testing data; SAR extrapolation from 1992 study.
rice blast control plant activator structure-activity relationship

LogP-Driven Lipophilicity Comparison

While the experimental LogP of N-(cyclohexylmethyl)-2-chloroisonicotinamide has not been directly reported, computational predictions for close structural analogs with the formula C13H17ClN2O yield consistent LogP values of 3.14–3.68 (average ~3.4) with a polar surface area (PSA) of ~32–33 Ų [1]. In contrast, NCI (N-cyanomethyl-2-chloroisonicotinamide) has been reported with a significantly lower computed LogP of approximately 1.1 [2]. The ~2.3 log unit difference corresponds to roughly a 200-fold higher predicted n-octanol/water partition coefficient, indicating substantially greater lipophilicity for the cyclohexylmethyl analog. This physicochemical divergence has direct implications for membrane permeability, soil mobility (in agrochemical contexts), and blood-brain barrier penetration potential (in CNS drug discovery) [3].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +2.3 vs NCI (predicted ~3.4 vs ~1.1); ~200-fold higher octanol-water partition.
Supports lipophilicity-dependent permeability and distribution studies.
Computed values from Molbase/PubChem; experimental verification recommended.
LogP lipophilicity drug-likeness physicochemical property

2-Chloro Substituent as a Synthetic Handle

The 2-chloro substituent on the pyridine ring of N-(cyclohexylmethyl)-2-chloroisonicotinamide serves as a reactive handle for nucleophilic aromatic substitution, enabling further diversification with amines, thiols, alkoxides, or other nucleophiles [1]. This feature distinguishes it from dechlorinated analogs (e.g., N-(cyclohexylmethyl)isonicotinamide) and from the 4-chloro regioisomer, which presents different electronic and steric properties for substitution chemistry [2]. The chloride can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) that are not accessible to non-halogenated isonicotinamides [3]. This synthetic versatility positions the compound as a privileged intermediate for generating focused libraries of isonicotinamide derivatives, a strategy successfully employed in GSK-3 inhibitor development where iterative substitution of the pyridine core was critical for achieving kinase selectivity and brain penetrability [3].

2-Chloro handle
Supporting evidence
Reactive toward nucleophilic substitution and cross-coupling; absent in non-halogenated or 4-chloro analogs.
Enables library synthesis and downstream SAR exploration.
Standard coupling conditions; documented in GSK-3 inhibitor programs.
nucleophilic substitution chemical derivatization medicinal chemistry building block

NPR1-Dependent SAR Pathway Divergence

NCI (N-cyanomethyl-2-chloroisonicotinamide) has been mechanistically characterized as a systemic acquired resistance (SAR) inducer that operates independently of ethylene and jasmonic acid signalling, acting downstream of salicylic acid biosynthesis but upstream of NPR1 [1]. In Arabidopsis, NCI induces PR gene expression and resistance to Pseudomonas syringae pv. tomato DC3000 in wild-type and NahG transgenic plants, but not in npr1 mutants, confirming NPR1 dependence [1]. Whether N-(cyclohexylmethyl)-2-chloroisonicotinamide engages the same SAR pathway, a different defence mechanism, or lacks plant defence elicitation activity entirely is unknown. Given the established SAR showing that bulky N-alkyl substitution abrogates anti-blast efficacy [2], it is mechanistically plausible that the cyclohexylmethyl analog either targets a distinct pathway or is inactive as a plant activator. This knowledge gap represents both a risk (for those expecting NCI-like activity) and an opportunity (for those seeking to probe divergent signalling mechanisms).

Pathway engagement
Class-level inference
NCI induces NPR1-dependent SAR without SA accumulation; N-(cyclohexylmethyl) analog mechanism unknown.
Potential probe for mechanistic divergence in defence signalling.
Requires direct testing in Arabidopsis npr1 mutants.
systemic acquired resistance NPR1 salicylic acid mode of action

Recommended Application Scenarios Based on Differentiating Evidence


Negative Control for Plant SAR Induction Assays

Given the class-level SAR evidence that saturated N-alkyl substituents of ≥3 carbon atoms are associated with low anti-blast activity [1], this compound is well-suited as a structurally matched negative control in experiments designed to confirm the N-substituent specificity of NCI-mediated SAR induction. Researchers studying the NPR1-dependent defence signalling pathway [2] can use this compound alongside NCI to establish that the observed biological effects are specifically attributable to the cyanomethyl substituent rather than the 2-chloroisonicotinamide core, strengthening the mechanistic interpretation of gene expression, enzyme activation, and pathogen resistance data.

Building Block for Kinase Inhibitor Library Synthesis

The 2-chloro substituent on the pyridine ring provides a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [3]. Combined with the cyclohexylmethyl amide moiety, which confers enhanced lipophilicity (estimated LogP ~3.4 versus ~1.1 for NCI) [4], this compound serves as a versatile intermediate for generating isonicotinamide-based kinase inhibitor libraries. Medicinal chemistry teams pursuing GSK-3 or other kinase targets can leverage this building block to explore how N-alkyl lipophilicity and pyridine 2-position substitution affect target engagement, selectivity, and CNS penetration, following the successful isonicotinamide optimization strategy validated by Luo et al. (2016) [5].

Physicochemical Probe for LogP-Dependent Studies

The computed LogP difference of approximately +2.3 log units relative to NCI (ΔLogP ≈ 2.3) [4] makes this compound a useful tool for systematically investigating how lipophilicity within the 2-chloroisonicotinamide series affects membrane permeability, soil mobility, protein binding, and subcellular distribution. Agrochemical formulation scientists can use it to calibrate computational models predicting environmental fate parameters, while drug metabolism and pharmacokinetics (DMPK) groups can employ it as a reference compound in permeability assays (e.g., PAMPA, Caco-2) to establish LogP-permeability correlations within this chemotype. Such studies directly inform the design of analogs with optimized ADME profiles.

Intermediate for Iso nicotinamide N-Substituent SAR

The synthetic route to this compound—coupling 2-chloroisonicotinic acid with cyclohexylmethylamine via DCC-mediated amide bond formation —is well-established and can be adapted for parallel synthesis. Core facilities and CROs can use this compound as a starting point for systematic SAR campaigns: the cyclohexylmethyl group can be further diversified (e.g., through functionalization of the cyclohexyl ring), while the 2-chloro position allows introduction of additional substituents. The resulting data can fill the current knowledge gap regarding how bulky N-alkyl substitution modulates biological activity within the 2-chloroisonicotinamide class, an SAR region that remains underexplored relative to the extensively studied N-cyanomethyl and N-methyl analogs [1].

Application
Selection Property
Validation Focus
Negative control for plant SAR induction assays
N-substituent-dependent activity loss
NPR1 pathway specificity confirmation
Building block for kinase inhibitor library synthesis
2-Chloro synthetic versatility
Target engagement and selectivity profiling
Physicochemical probe for LogP-dependent studies
Predicted lipophilicity shift
Membrane permeability and distribution assays
Intermediate for isonicotinamide N-substituent SAR
Diversifiable cyclohexylmethyl and 2-chloro positions
Underexplored N-alkyl SAR region
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